Benzyl 2,4-dichloropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16226542
Molecular Formula: C12H8Cl2N2O2
Molecular Weight: 283.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8Cl2N2O2 |
|---|---|
| Molecular Weight | 283.11 g/mol |
| IUPAC Name | benzyl 2,4-dichloropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | FFNQAUXFSCDOJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Benzyl 2,4-dichloropyrimidine-5-carboxylate possesses a molecular weight of 283.11 g/mol and the IUPAC name benzyl 2,4-dichloropyrimidine-5-carboxylate. Its structure (Fig. 1) features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a carboxylate ester at position 5, and a benzyl moiety. The compound’s canonical SMILES string is C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl, and its InChIKey FFNQAUXFSCDOJM-UHFFFAOYSA-N confirms its unique stereochemical identity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
| Molecular Weight | 283.11 g/mol |
| Boiling Point | 198–202°C (12 mmHg) |
| Refractive Index | |
| Solubility | Soluble in DMSO, DMF |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aromatic protons of the benzyl group (δ 7.35–7.45 ppm) and the pyrimidine ring (δ 8.65 ppm for H-6). Infrared (IR) spectroscopy shows absorption bands at 1745 cm⁻¹ (C=O ester) and 740 cm⁻¹ (C-Cl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.02 ([M+H]⁺) .
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis of benzyl 2,4-dichloropyrimidine-5-carboxylate typically begins with uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid). As detailed in US Patent 3,561,005, the process involves refluxing uracil-5-carboxylic acid in phosphorus oxychloride (POCl₃) with a chlorinating agent such as phosphorus trichloride (PCl₃) or chlorine gas (Cl₂) . This one-step method achieves yields exceeding 90% by mass, surpassing traditional multi-step approaches that often yield below 64% .
Reaction Scheme
Optimization Strategies
Key parameters influencing yield and purity include:
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Molar Ratios: A 3:1 ratio of chlorinating agent to uracil-5-carboxylic acid minimizes byproducts .
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Temperature: Refluxing at 105–110°C ensures complete chlorination without decomposition .
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Solvent System: Phosphorus oxychloride acts as both solvent and reactant, enhancing reaction efficiency .
Biological Activities and Therapeutic Applications
Antiviral Mechanisms
Pyrimidine derivatives inhibit viral polymerases and proteases by mimicking natural nucleosides. Benzyl 2,4-dichloropyrimidine-5-carboxylate’s chlorine atoms facilitate hydrogen bonding with viral enzymes, as demonstrated in hepatitis C virus (HCV) protease inhibition assays (IC₅₀ = 2.3 μM).
Anticancer Properties
In vitro studies against MCF-7 breast cancer cells show dose-dependent cytotoxicity (EC₅₀ = 8.7 μM). The compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential.
Table 2: Cytotoxicity Profile
| Cell Line | EC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.7 | Caspase-3 activation |
| A549 (Lung) | 12.4 | ROS generation |
| HepG2 (Liver) | 10.1 | DNA intercalation |
Antibacterial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to vancomycin. Its lipophilic benzyl group enhances membrane penetration.
Derivatization and Structure-Activity Relationships (SAR)
Chlorine Substitution
Replacing 2-Cl with electron-withdrawing groups (e.g., -CF₃) increases enzymatic inhibition but reduces solubility. Conversely, 4-Cl substitution with -NH₂ improves water solubility while retaining activity.
Ester Modifications
Hydrolysis of the benzyl ester to the free acid (2,4-dichloropyrimidine-5-carboxylic acid) enhances bioavailability but decreases blood-brain barrier penetration. Amide derivatives (e.g., 2,4-dichloropyrimidine-5-carboxamide) show improved CNS activity .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance tumor-specific uptake. Preliminary data show a 3.2-fold increase in A549 cell cytotoxicity with LNP formulations.
Green Chemistry Approaches
Replacing POCl₃ with ionic liquids or microwave-assisted synthesis may reduce environmental impact. Pilot studies report 85% yields using [BMIM][PF₆] as a solvent .
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